6-Azaandrost-4-en-7-one, 17beta-hydroxy-

Description

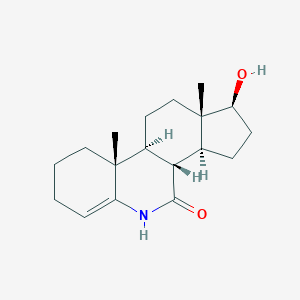

6-Azaandrost-4-en-7-one, 17β-hydroxy- is a synthetic steroidal analog characterized by the replacement of a carbon atom with nitrogen in the A-ring (position 6) and the presence of a 7-keto group. This structural modification distinguishes it from conventional androgens like testosterone and dihydrotestosterone (DHT). The compound is synthesized through multistep processes involving hydrogenation and oxidation, as demonstrated in the preparation of 6-azaandrost-4-en-7,17-dione (compound 11) using 10% Pd/C in ethyl acetate . Its unique structure may influence receptor binding, metabolic stability, and biological activity, though detailed pharmacological data remain under investigation .

Properties

CAS No. |

16373-59-4 |

|---|---|

Molecular Formula |

C18H27NO2 |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

(1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1,2,3,3a,3b,5,7,8,9,9b,10,11-dodecahydrocyclopenta[i]phenanthridin-4-one |

InChI |

InChI=1S/C18H27NO2/c1-17-9-4-3-5-13(17)19-16(21)15-11-6-7-14(20)18(11,2)10-8-12(15)17/h5,11-12,14-15,20H,3-4,6-10H2,1-2H3,(H,19,21)/t11-,12-,14-,15-,17+,18-/m0/s1 |

InChI Key |

VYVIIOJCIZGTMO-PBBXXOOYSA-N |

SMILES |

CC12CCC3C(C1CCC2O)C(=O)NC4=CCCCC34C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=O)NC4=CCCC[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(=O)NC4=CCCCC34C |

Synonyms |

17β-Hydroxy-6-azaandrost-4-en-7-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The table below highlights structural and functional differences between 6-Azaandrost-4-en-7-one, 17β-hydroxy- and related steroidal compounds:

Key Observations :

- 7-Keto Group : Unlike testosterone and DHT, which have a 3-keto group, the 7-keto in the aza analog may shift metabolic pathways or receptor interactions .

- Esterification : Derivatives like testosterone enanthate feature ester groups at C17β to prolong half-life, a modification absent in the aza compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.